(2-Ethoxycarbonylmethoxy-phenyl)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxycarbonylmethoxy-phenyl)-acetic acid ethyl ester is an organic compound with a complex structure that includes both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxycarbonylmethoxy-phenyl)-acetic acid ethyl ester typically involves esterification and etherification reactions. One common method involves the reaction of (2-hydroxyphenyl)-acetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize side reactions and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in synthetic chemistry.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pharmaceutical research explores the compound and its derivatives for potential therapeutic applications, such as drug delivery systems and active pharmaceutical ingredients.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-Ethoxycarbonylmethoxy-phenyl)-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The ester and ether groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- (2-Methoxycarbonylmethoxy-phenyl)-acetic acid ethyl ester
- (2-Ethoxycarbonylmethoxy-phenyl)-acetic acid methyl ester
Comparison: Compared to its analogs, (2-Ethoxycarbonylmethoxy-phenyl)-acetic acid ethyl ester may exhibit different reactivity and solubility profiles due to the presence of the ethyl ester group. This can influence its suitability for specific applications, such as in drug formulation or material synthesis.
Properties
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-17-13(15)9-11-7-5-6-8-12(11)19-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZMVVPBXFBZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.